molecular formula C13H20ClNO B2995603 N-benzyl-3-(methoxymethyl)cyclobutan-1-amine hydrochloride CAS No. 2140326-94-7

N-benzyl-3-(methoxymethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2995603
CAS No.: 2140326-94-7
M. Wt: 241.76
InChI Key: TVBIGBBVLOHWED-UHFFFAOYSA-N
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Description

N-benzyl-3-(methoxymethyl)cyclobutan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a benzyl group and a methoxymethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(methoxymethyl)cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a involving suitable dienes and alkenes under specific conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a using benzyl halides and a suitable base.

    Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(methoxymethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-(methoxymethyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-benzyl-3-(methoxymethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylcyclobutan-1-amine hydrochloride
  • N-methyl-3-(methoxymethyl)cyclobutan-1-amine hydrochloride
  • N-benzyl-3-(hydroxymethyl)cyclobutan-1-amine hydrochloride

Uniqueness

N-benzyl-3-(methoxymethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of both benzyl and methoxymethyl groups on the cyclobutane ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. Compared to similar compounds, it offers enhanced reactivity and specificity in chemical reactions and biological interactions.

Properties

IUPAC Name

N-benzyl-3-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-10-12-7-13(8-12)14-9-11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVHQSSZEPDKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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